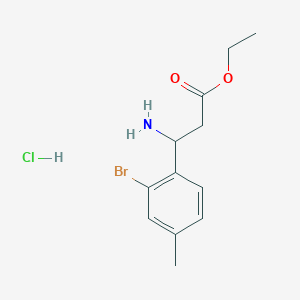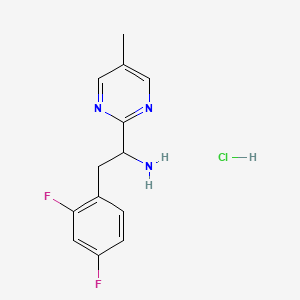
2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a difluorophenyl group and a methylpyrimidinyl group, making it a subject of study in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethanamine Backbone: The initial step involves the formation of the ethanamine backbone through a nucleophilic substitution reaction.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a halogenation reaction, where fluorine atoms are substituted onto the phenyl ring.
Attachment of the Methylpyrimidinyl Group: The final step involves the attachment of the methylpyrimidinyl group through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl ethylamines.
科学的研究の応用
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine
- 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine sulfate
Uniqueness
Compared to similar compounds, 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly valuable in pharmaceutical research and development.
特性
分子式 |
C13H14ClF2N3 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H13F2N3.ClH/c1-8-6-17-13(18-7-8)12(16)4-9-2-3-10(14)5-11(9)15;/h2-3,5-7,12H,4,16H2,1H3;1H |
InChIキー |
CRZZFKZHMZGSAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


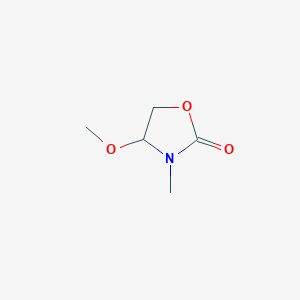
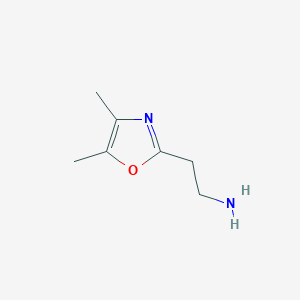
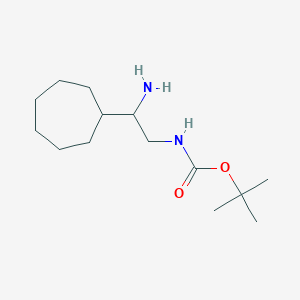
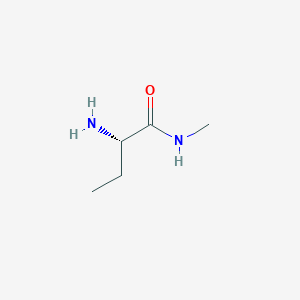
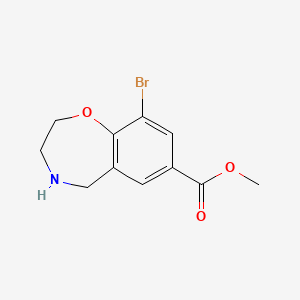

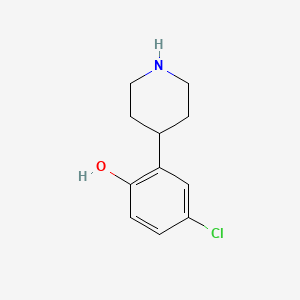
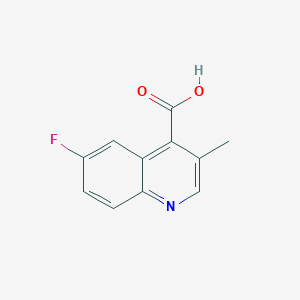
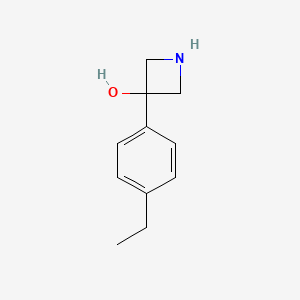
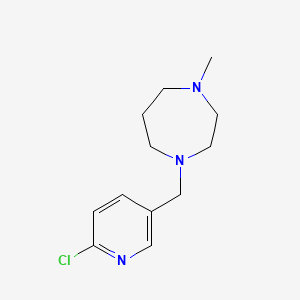
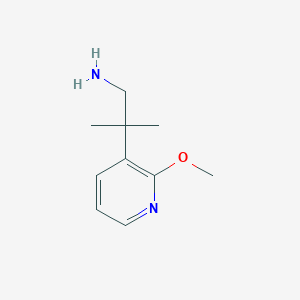
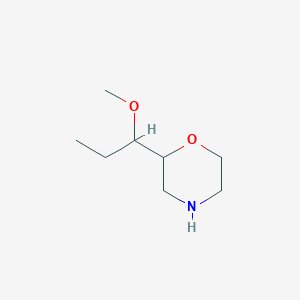
![2-chloro-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B13544289.png)
